1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound with the molecular formula C12H14FN3O2S This compound is characterized by the presence of a pyrazole ring, a sulfonamide group, and a fluorinated aromatic ring
Preparation Methods
The synthesis of 1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Fluorination and methylation of the aromatic ring: The aromatic ring is fluorinated using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) and methylated using methyl iodide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorinated aromatic ring enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
1-ethyl-N-(3-fluoro-4-methylphenyl)piperidin-4-amine: This compound has a piperidine ring instead of a pyrazole ring, which may result in different biological activities and chemical properties.
1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxamide: The carboxamide group in this compound may lead to different reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-N-(3-fluoro-4-methylphenyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2S/c1-3-16-8-11(7-14-16)19(17,18)15-10-5-4-9(2)12(13)6-10/h4-8,15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYBCKQACGAPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC(=C(C=C2)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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